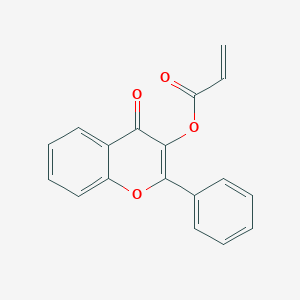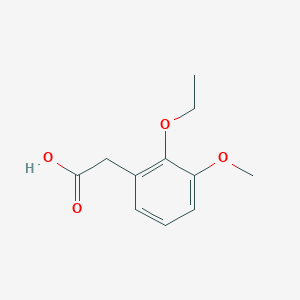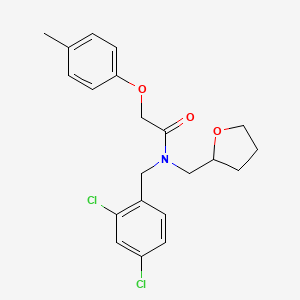![molecular formula C11H15NO4S2 B12115909 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione is a compound with a unique structure that includes a thiolane ring, a phenylsulfonyl group, and a methyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Methyl-3-[(Phenylsulfonyl)amino]thiolan-1,1-dion beinhaltet typischerweise die Reaktion eines Thiolanderivats mit einem Phenylsulfonylchlorid in Gegenwart einer Base. Die Reaktionsbedingungen umfassen häufig ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin. Die Reaktion wird bei Raumtemperatur durchgeführt und mittels Dünnschichtchromatographie (DC) überwacht, um den Abschluss sicherzustellen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsmethoden wie Umkristallisation oder Säulenchromatographie eingesetzt, um die reine Verbindung zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
3-Methyl-3-[(Phenylsulfonyl)amino]thiolan-1,1-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Die Phenylsulfonylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Sulfide.
Substitution: Verschiedene substituierte Thiolanderivate.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-[(Phenylsulfonyl)amino]thiolan-1,1-dion hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Ligand für Proteinbindungsstudien.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien und als Vorstufe für die Synthese von Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von 3-Methyl-3-[(Phenylsulfonyl)amino]thiolan-1,1-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Phenylsulfonylgruppe kann starke Wechselwirkungen mit Proteinen eingehen, die möglicherweise ihre Aktivität hemmen. Der Thiolanring kann auch eine Rolle bei der Bindung an biologische Moleküle spielen und deren Funktion beeinflussen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The thiolane ring may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-3-methyl-1λ6-thiolan-1,1-dion: Ähnliche Struktur, jedoch mit einer Aminogruppe anstelle einer Phenylsulfonylgruppe.
3-[(Methylsulfanyl)phenyl]methylamino-1λ6-thiolan-1,1-dion: Enthält eine Methylsulfanylgruppe anstelle einer Phenylsulfonylgruppe.
Einzigartigkeit
3-Methyl-3-[(Phenylsulfonyl)amino]thiolan-1,1-dion ist aufgrund des Vorhandenseins der Phenylsulfonylgruppe einzigartig, die spezifische chemische Eigenschaften und Reaktivität verleiht. Dies macht es von anderen Thiolanderivaten unterscheidbar und geeignet für spezielle Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C11H15NO4S2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO4S2/c1-11(7-8-17(13,14)9-11)12-18(15,16)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI-Schlüssel |
PIVTVNPQVPYYKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCS(=O)(=O)C1)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


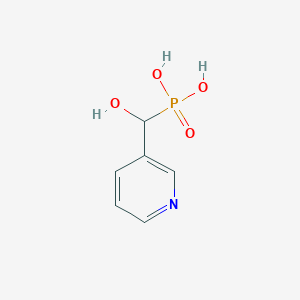
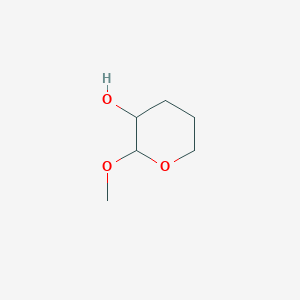
![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)
![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)
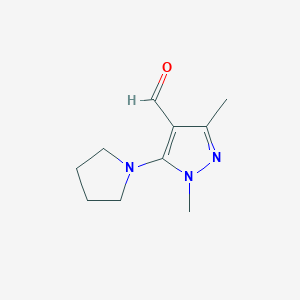

![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)

